

Application Notes and Protocols: Linoleyl Laurate in Nanoparticle Formulations

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Compound of Interest

Compound Name: *Linoleyl laurate*

Cat. No.: *B15551482*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **linoleyl laurate** as a liquid lipid component in the formulation of Nanostructured Lipid Carriers (NLCs). NLCs are advanced drug delivery systems that enhance the solubility, stability, and bioavailability of therapeutic agents.^{[1][2][3]} While specific literature detailing **linoleyl laurate** in NLCs is limited, its properties as a fatty acid ester suggest its utility as a liquid lipid. This document offers a generalized protocol and representative data based on well-characterized NLCs containing structurally similar liquid lipids, such as oleic acid and medium-chain triglycerides.

Introduction to Linoleyl Laurate in Nanostructured Lipid Carriers (NLCs)

NLCs are a second-generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs).^{[1][3][4]} **Linoleyl laurate**, an ester of linoleyl alcohol and lauric acid, is a lipophilic compound that can serve as the liquid lipid component within the NLC matrix. Its incorporation is intended to improve the solubility of lipophilic drugs and modulate the nanoparticle's physical properties and release characteristics.

Key Advantages of Using **Linoleyl Laurate** in NLCs:

- Enhanced Drug Solubility: As a liquid lipid, **linoleyl laurate** can increase the loading capacity for poorly water-soluble drugs.[2]
- Improved Stability: The amorphous matrix created by the combination of solid and liquid lipids can prevent drug leakage during storage.[4]
- Controlled Release: The lipid matrix can provide a sustained release of the encapsulated drug.[2]
- Biocompatibility: NLCs are generally formulated with biocompatible and biodegradable lipids, making them suitable for various administration routes.[5][6]

Quantitative Data on Representative NLC Formulations

The following table summarizes representative quantitative data for NLCs formulated with a liquid lipid. These values can serve as a benchmark for the development and characterization of NLCs containing **linoleyl laurate**.

Formulation Component	Drug	Solid Lipid	Liquid Lipid (Representative)		Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation			Drug Loading (%)	Reference
			Lipid	Surfactant(s)			Zeta Potential (mV)	Potency (%)	Efficiency (%)		
NLC-1	Naringin	Glyceryl mono stearate	Coix seed oil	Tween 80	~150	< 0.3	-30	> 90	Not Reported		
NLC-2	Nicardipine	Propylene glycol monolaurate	Caprylic caprylic glycerol polyoxyxyl-8 glycerides	Diethylene glycol monethyl ether	108.4 ± 0.52	Not Reported	Not Reported	Not Reported	Not Reported	3	
NLC-3	Passiflora edulis seed oil	Glyceryl distearate	Passiflora edulis seed oil	Not Specified	~150	< 0.3	-30	High	Not Reported	[7]	
NLC-4	miRNA-27a	Not Specified	Oleic acid	Not Specified	105 - 116	0.180 - 0.218	Not Reported	Not Reported	Not Reported	[1]	

Experimental Protocols

Protocol for Preparation of NLCs by High-Pressure Homogenization (HPH)

This protocol describes a common method for producing NLCs. **Linoleyl laurate** would be incorporated as the liquid lipid.

Materials:

- Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate)
- Liquid Lipid (**Linoleyl Laurate**)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Tween 80, Poloxamer 188)
- Co-surfactant (optional, e.g., Propylene glycol)
- Purified Water

Equipment:

- High-Pressure Homogenizer
- High-Shear Homogenizer (e.g., Ultra-Turrax)
- Water Bath
- Magnetic Stirrer with Hotplate
- Beakers and other standard laboratory glassware

Procedure:

- Preparation of the Lipid Phase:
 - Weigh the required amounts of the solid lipid and **linoleyl laurate** (a common starting ratio is 70:30 solid to liquid lipid).
 - Add the lipophilic API to the lipid mixture.
 - Heat the mixture in a beaker on a hotplate magnetic stirrer to 5-10 °C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
- Preparation of the Aqueous Phase:

- Weigh the required amount of surfactant and co-surfactant and dissolve them in purified water.
- Heat the aqueous phase to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
 - Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
 - Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
- High-Pressure Homogenization:
 - Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
 - Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The number of cycles and pressure should be optimized for the specific formulation.
- Cooling and NLC Formation:
 - Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
 - As the lipid droplets cool below their melting point, they solidify, forming the NLCs.
- Storage:
 - Store the NLC dispersion at 4°C for further characterization.

Protocol for Characterization of NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

- Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.
- Procedure:
 - Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
 - Transfer the diluted sample to a disposable cuvette.
 - Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.
 - Perform the measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

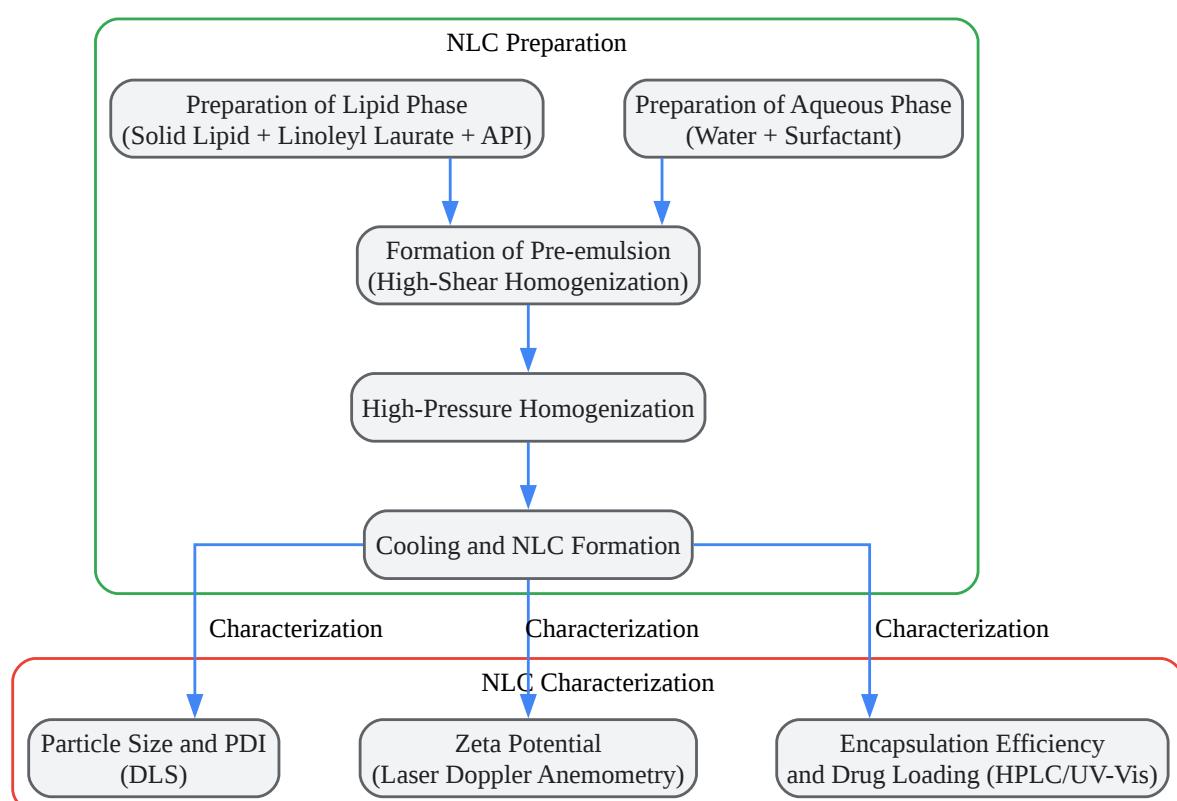
- Principle: The amount of drug encapsulated within the NLCs is determined by separating the free, unencapsulated drug from the NLCs and quantifying the drug in both fractions.
- Procedure:
 - Separation of Free Drug:
 - Use an ultrafiltration-centrifugation method. Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
 - Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the NLCs.
 - Quantification of Drug:
 - Analyze the amount of free drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
 - To determine the total amount of drug, disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug,

and then quantify the total drug concentration.

- Calculation:

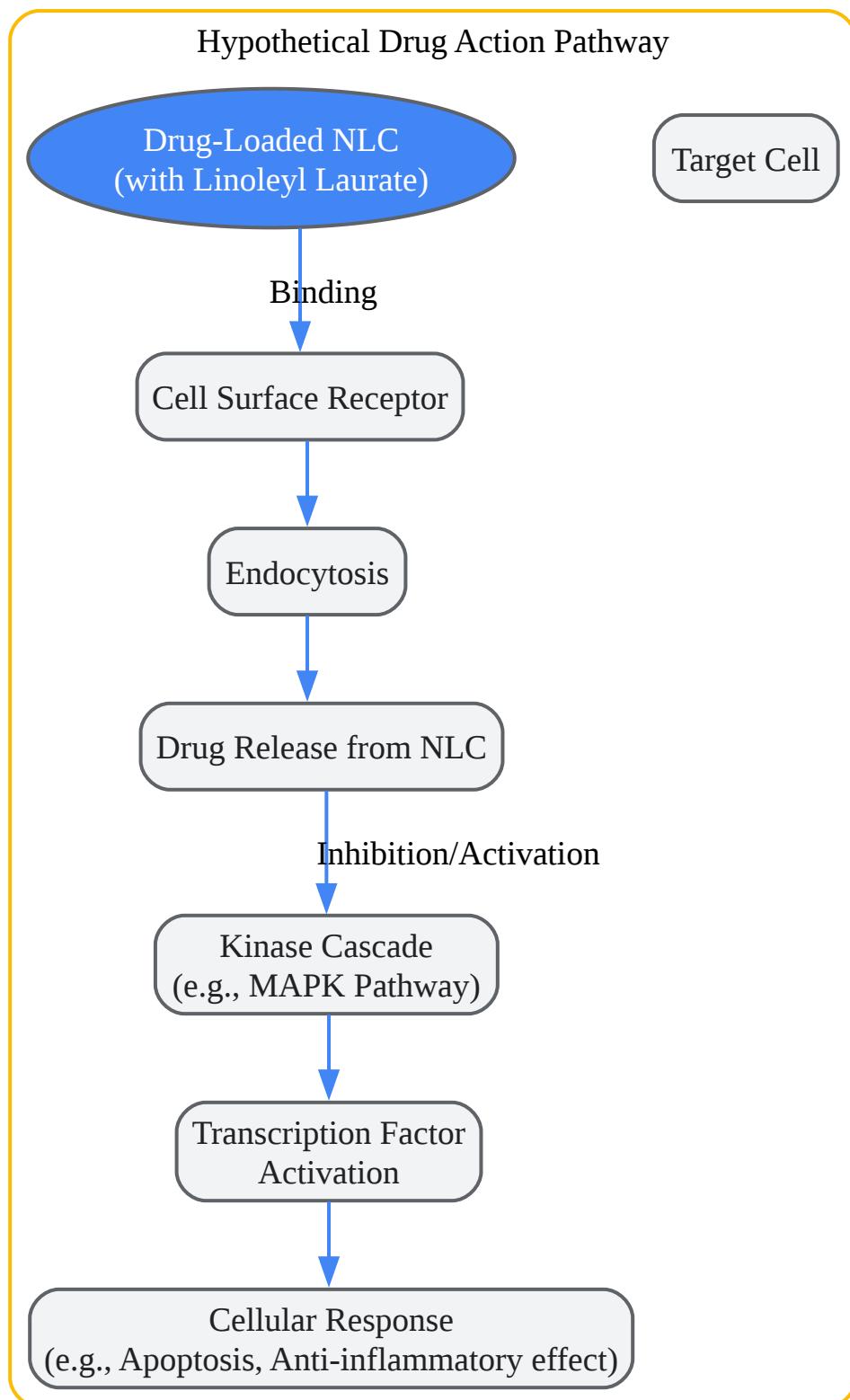
- Encapsulation Efficiency (%EE):
- Drug Loading (%DL):

Visualizations



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Caption: Experimental workflow for NLC preparation and characterization.



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